molecular formula C12H16N4O3 B1211880 Iprazochrome CAS No. 7248-21-7

Iprazochrome

Cat. No. B1211880
CAS RN: 7248-21-7
M. Wt: 264.28 g/mol
InChI Key: AIGVHODMVKGZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iprazochrome is a member of indoles.

Scientific Research Applications

Genome Editing Efficiency in Human iPSCs

  • Overview : Research on human iPSCs (induced Pluripotent Stem Cells) highlights efficient genome editing technologies like CRISPR/Cas9 and TALEN. These technologies have high specificity and are critical for therapeutic applications in gene and cell therapy (Smith et al., 2014).

Solvatochromism in Chemical and Biological Research

  • Overview : Solvatochromism, a phenomenon where solvent changes affect the color of substances, is vital in studying bulk and local polarity in macrosystems and protein binding. This understanding can be important in pharmaceutical and chemical research (Marini et al., 2010).

iPSCs in Regenerative Medicine and Disease Modeling

  • Overview : iPSC technology is revolutionizing regenerative medicine, disease modeling, and drug discovery. It offers a way to create patient-specific cells for transplantation, potentially bypassing immune rejection issues (Singh et al., 2015).

Photolysis of Pesticide Residues

  • Overview : Studies on the photolysis of pesticide residues, including the effect of humic substances on this process, are critical in environmental chemistry. This research is significant for understanding the degradation of chemicals in aquatic environments (Garbin et al., 2007).

Stem Cell Research in Psychiatric Disorder Biology

  • Overview : Stem cells, particularly iPSCs, are increasingly used in psychiatric disease research. They enable the study of genetic variation and phenotypes, offering insights into the biology of disorders like schizophrenia, bipolar disorder, and autism (Das et al., 2020).

properties

CAS RN

7248-21-7

Product Name

Iprazochrome

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

(3,6-dihydroxy-1-propan-2-yl-2,3-dihydroindol-5-yl)iminourea

InChI

InChI=1S/C12H16N4O3/c1-6(2)16-5-11(18)7-3-8(14-15-12(13)19)10(17)4-9(7)16/h3-4,6,11,17-18H,5H2,1-2H3,(H2,13,19)

InChI Key

AIGVHODMVKGZDA-UHFFFAOYSA-N

SMILES

CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

Canonical SMILES

CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

Other CAS RN

7248-21-7

synonyms

1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole
1-isopropylnoradrenochrome-5-monosemicarbazone
Divascan
iprazochrome
Migrenon
N-propylnoradrenochrome monosemicarbazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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